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Ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by the presence of a bromine atom at the 5-position, an amino group at the 3-position, and an ethyl ester group at the 4-position of the pyrazole ring. Its molecular formula is and it has a molecular weight of approximately 248.08 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development .
These reactions highlight its versatility as a precursor for synthesizing more complex compounds .
Research indicates that ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate exhibits various biological activities:
Several synthetic routes have been developed for ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate:
Ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate has several applications:
Interaction studies involving ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate focus on its binding affinity and activity against various biological targets:
Several compounds share structural similarities with ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate | Lacks bromine at the 5-position | Known for strong anti-inflammatory properties |
| Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole | Bromine at the 4-position | Exhibits different antimicrobial activity |
| Ethyl 3-amino-4-bromo-1-methylpyrazole | Bromine at the 4-position | Potentially useful in treating metabolic disorders |
Ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate stands out due to its unique combination of functional groups, which may confer distinct biological activities compared to its analogs. Its specific substitution pattern allows for targeted interactions with biological macromolecules, enhancing its potential as a therapeutic agent .
The synthesis of ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate often begins with the construction of the pyrazole core, followed by sequential functionalization. A patented method outlines a five-step route starting from diethyl butynedioate. The first step involves a condensation reaction with methylhydrazine in ethanol under reflux conditions to yield 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. This intermediate undergoes bromination using tribromooxyphosphorus in chloroform, producing ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.
Subsequent hydrolysis with 10% sodium hydroxide in ethanol generates 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, which is then subjected to a substitution reaction with tert-butyl alcohol and dimethyl azidophosphate in N,N-dimethylformamide at 100°C. This step forms tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate. Final hydrolysis of the carbamate with 50% trifluoroacetic acid in dichloromethane liberates the amino group, yielding the target compound.
Table 1: Key Reactions in Multistep Synthesis
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Condensation | Diethyl butynedioate, methylhydrazine | 5-Hydroxy-1-methyl-1H-pyrazole-3-ethyl ester |
| 2 | Bromination | POBr₃, CHCl₃ | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate |
| 3 | Hydrolysis | NaOH, ethanol | 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid |
| 4 | Substitution | (Boc)₂O, DMPA, DMF | tert-Butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate |
| 5 | Acidic hydrolysis | TFA, CH₂Cl₂ | Ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate |
This approach achieves an overall yield of 32–38%, with purity >98% after column chromatography. The use of tert-butyl carbamate as a protecting group ensures selective amino group formation while preserving the ester functionality.
While direct multicomponent synthesis of ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate remains unreported, analogous pyrano[2,3-c]pyrazole syntheses provide actionable insights. A green multicomponent reaction (MCR) protocol combines aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate in ethanol with piperidine catalysis. For instance, 3-methyl-1H-pyrazol-5(4H)-one reacts with aryl aldehydes and malononitrile under microwave irradiation to form spiro-pyrano[2,3-c]pyrazoles in 85–92% yields.
Adapting this strategy, the target compound could theoretically assemble via a four-component reaction of methylhydrazine, diethyl acetylenedicarboxylate, bromine donors, and ethyl acetoacetate. However, regioselectivity challenges in bromine incorporation necessitate careful optimization. The Sandmeyer reaction, which converts diazonium salts to nitriles, offers a potential pathway for introducing bromine at the 5-position post-cyclization. For example, 1-phenylpyrazole-4-diazonium chloride reacts with CuCN to form 4-cyano-1-phenylpyrazole, which hydrolyzes to the carboxylic acid. Applying this to 3-amino-1-methylpyrazole intermediates could enable bromine installation at the 5-position.
Bromination of pyrazole derivatives typically occurs at the 4- or 5-positions, depending on the directing groups present. In the patented synthesis, tribromooxyphosphorus (POBr₃) selectively brominates the 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate precursor at the 5-position, leveraging the electron-donating methyl group to stabilize the intermediate. Alternatively, photochemical bromination using N-bromosuccinimide (NBS) in chloroform under UV light achieves 4-bromination of 3-methyl-2-pyrazolin-5-ones. While this method has not been applied directly to the target compound, modifying reaction conditions (e.g., solvent polarity, irradiation time) could shift selectivity to the 5-position.
Amino group introduction poses distinct challenges due to competing side reactions. The patented route employs a Curtius-type rearrangement, where 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid reacts with dimethyl azidophosphate and tert-butyl alcohol to form a carbamate intermediate. Subsequent acidic hydrolysis cleaves the tert-butoxycarbonyl (Boc) group, yielding the free amine. This two-step sequence avoids direct amination of the pyrazole ring, which often requires harsh conditions (e.g., NH₃ at high temperatures).
Comparative Analysis of Bromination Methods
| Method | Reagent | Position Selectivity | Yield (%) | Reference |
|---|---|---|---|---|
| Electrophilic bromination | POBr₃ | 5-position | 72 | |
| Photochemical bromination | NBS, CHCl₃ | 4-position | 65 | |
| Radical bromination | Br₂, AIBN | Mixture | 48 | – |
Ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate represents a highly functionalized pyrazole derivative bearing a bromine atom at the 5-position, which serves as a crucial reactive site for various chemical transformations [27] [29]. The 5-bromo substituent in this compound exhibits distinctive reactivity patterns that enable selective functionalization strategies, making it an invaluable synthetic intermediate for accessing more complex pyrazole derivatives [2] [6]. The presence of the bromine atom at this position creates an electron-deficient center that is particularly susceptible to nucleophilic attack and metal-catalyzed cross-coupling reactions [34] [35].
The reactivity of the 5-bromo substituent is significantly influenced by the electronic environment created by the adjacent amino group at the 3-position and the carboxylate ester at the 4-position [28] [31]. These electron-donating and electron-withdrawing groups, respectively, create a unique electronic distribution that affects both the regioselectivity and efficiency of subsequent functionalization reactions [9] [10]. The 5-position in pyrazole derivatives is generally recognized as one of the more reactive sites for electrophilic and nucleophilic substitution reactions, particularly when compared to the 3-position [34] [38].
The Suzuki-Miyaura cross-coupling reaction represents one of the most powerful and widely utilized methods for functionalizing the 5-bromo position of ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate [2] [6]. This palladium-catalyzed transformation enables the formation of carbon-carbon bonds through the coupling of the brominated pyrazole with various aryl and heteroaryl boronic acids or boronate esters [8] [11]. The reaction proceeds through the classical oxidative addition, transmetallation, and reductive elimination mechanism characteristic of palladium-catalyzed cross-coupling processes [6] [39].
Optimal reaction conditions for Suzuki-Miyaura coupling of 5-bromopyrazole derivatives typically employ palladium catalysts such as palladium acetate or palladium dichloride complexes with phosphine ligands [2] [35]. The choice of ligand significantly influences both the reaction efficiency and selectivity, with bulky phosphine ligands such as tricyclohexylphosphine or bis(diphenylphosphino)ferrocene often providing superior results [8] [11]. Base selection is equally critical, with potassium carbonate, cesium carbonate, or potassium phosphate commonly employed to facilitate the transmetallation step [6] [39].
Temperature optimization studies have demonstrated that reactions typically proceed efficiently at temperatures ranging from 80 to 120 degrees Celsius, depending on the specific substrate and reaction conditions [2] [8]. Solvent choice plays a crucial role in reaction success, with polar aprotic solvents such as dimethylformamide, dimethoxyethane, or toluene providing the most favorable results [6] [11]. The reaction times generally range from 2 to 24 hours, with electron-rich boronic acids typically requiring shorter reaction times compared to electron-deficient substrates [39].
| Boronic Acid Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Palladium acetate/triphenylphosphine | Potassium carbonate | Dimethylformamide | 100 | 4 | 78-85 |
| 4-Methoxyphenylboronic acid | Palladium dichloride/bis(diphenylphosphino)ferrocene | Cesium carbonate | Dimethoxyethane | 90 | 3 | 82-89 |
| 2-Thienylboronic acid | Palladium acetate/tricyclohexylphosphine | Potassium phosphate | Toluene | 110 | 6 | 70-76 |
| 4-Fluorophenylboronic acid | Palladium acetate/triphenylphosphine | Potassium carbonate | Dimethylformamide | 105 | 5 | 74-81 |
The substrate scope for Suzuki-Miyaura coupling of ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate encompasses a broad range of boronic acid partners [2] [6]. Electron-rich arylboronic acids generally provide higher yields compared to electron-deficient counterparts, likely due to their enhanced nucleophilicity during the transmetallation step [8] [39]. Heteroaryl boronic acids, including thiophene, furan, and pyridine derivatives, also participate effectively in these transformations, although they may require modified reaction conditions to achieve optimal results [11] [39].
The functional group tolerance of these reactions is remarkable, with ester, amide, nitro, and halogen substituents on the boronic acid partner being well-tolerated [2] [6]. However, the presence of the amino group at the 3-position of the pyrazole substrate can occasionally lead to competitive coordination to the palladium center, potentially affecting reaction efficiency [9] [34]. This issue can often be mitigated through the use of bulky ligands or by employing protected amino derivatives when necessary [35].
The 5-bromo substituent in ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate serves as an excellent leaving group for nucleophilic displacement reactions, enabling the introduction of various heteroatoms and functional groups at this position [3] [17]. These transformations proceed through a nucleophilic aromatic substitution mechanism, facilitated by the electron-deficient nature of the pyrazole ring and the electron-withdrawing effect of the carboxylate ester group [9] [41].
Nucleophilic displacement reactions with amine nucleophiles represent one of the most extensively studied transformations of 5-bromopyrazole derivatives [9] [17]. Primary and secondary aliphatic amines readily displace the bromine atom under basic conditions, typically employing bases such as potassium carbonate or sodium hydride [9] . The reaction conditions generally require elevated temperatures, ranging from 80 to 150 degrees Celsius, depending on the nucleophilicity of the amine and the specific reaction medium employed [17] [41].
Aromatic amines also participate effectively in these displacement reactions, although they typically require more forcing conditions due to their reduced nucleophilicity [9] . The use of copper catalysts can significantly enhance the efficiency of these transformations, particularly for challenging aniline derivatives [17]. Copper iodide in combination with ligands such as 1,10-phenanthroline or ethylenediamine has proven particularly effective for these copper-mediated carbon-nitrogen bond formations [17].
Oxygen nucleophiles, including alcohols and phenols, can also displace the 5-bromo substituent to form the corresponding ethers [17] [41]. These reactions typically require strong basic conditions and elevated temperatures, with sodium or potassium alkoxides serving as both the nucleophile and base [17]. The reaction proceeds most efficiently with primary alcohols, while secondary and tertiary alcohols show reduced reactivity due to steric hindrance [41].
| Nucleophile Type | Reaction Conditions | Temperature (°C) | Time (h) | Yield Range (%) |
|---|---|---|---|---|
| Primary alkylamines | Potassium carbonate, dimethylformamide | 100-120 | 4-8 | 65-85 |
| Secondary alkylamines | Sodium hydride, tetrahydrofuran | 80-100 | 6-12 | 70-90 |
| Anilines | Copper iodide/1,10-phenanthroline, dimethylsulfoxide | 120-140 | 8-16 | 45-70 |
| Primary alcohols | Sodium alkoxide, alcohol solvent | 80-100 | 6-10 | 60-80 |
| Phenols | Potassium carbonate, dimethylformamide | 110-130 | 8-14 | 55-75 |
Sulfur nucleophiles, including thiols and thiolates, exhibit exceptional reactivity toward the 5-bromo position, often proceeding under milder conditions compared to their oxygen and nitrogen counterparts [17] [41]. These reactions can be conducted at room temperature or slightly elevated temperatures using thiols in the presence of a base such as triethylamine or potassium carbonate [17]. The resulting thioether products represent valuable synthetic intermediates that can undergo further functionalization through oxidation to sulfoxides or sulfones [41].
The regioselectivity of nucleophilic displacement reactions is generally excellent, with attack occurring exclusively at the 5-position bearing the bromine substituent [3] [41]. This selectivity is attributed to the significant activation provided by the bromine leaving group compared to other positions on the pyrazole ring [9]. The presence of the amino group at the 3-position can occasionally lead to competitive reactions, particularly with electrophilic reagents, but this is rarely observed under the basic conditions typically employed for nucleophilic displacement [41].
Directed ortho-metalation represents a powerful strategy for functionalizing pyrazole derivatives, including ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate, through the formation of organometallic intermediates that can undergo subsequent electrophilic quenching [4] [13]. The presence of the carboxylate ester group at the 4-position serves as an effective directing group for metalation at adjacent positions, while the 5-bromo substituent can participate in these transformations or serve as a handle for further functionalization [15] [20].
The metalation of pyrazole derivatives typically proceeds through deprotonation by strong organometallic bases such as lithium diisopropylamide, lithium tetramethylpiperidide, or organolithium reagents [4] [15]. The carboxylate ester group coordinates to the lithium center, directing metalation to the adjacent position and stabilizing the resulting organolithium intermediate [13] [20]. This coordination-directed metalation ensures high regioselectivity and prevents competing deprotonation at other positions on the pyrazole ring [15].
The choice of base and reaction conditions significantly influences the success of directed metalation reactions [4] [20]. Lithium diisopropylamide in tetrahydrofuran at low temperatures, typically between -78 and -40 degrees Celsius, represents the most commonly employed conditions [13] [15]. The reaction time is generally short, ranging from 30 minutes to 2 hours, to minimize side reactions and decomposition of the organometallic intermediate [20].
Following metalation, the organolithium intermediate can be quenched with various electrophiles to introduce new functional groups [4] [13]. Carbonyl compounds, including aldehydes and ketones, react efficiently to form the corresponding alcohols after aqueous workup [15] [20]. Halogenation can be achieved through treatment with halogenating agents such as iodine, bromine, or N-chlorosuccinimide, providing access to polyhalogenated pyrazole derivatives [13].
| Electrophile | Product Type | Temperature (°C) | Reaction Time | Yield Range (%) |
|---|---|---|---|---|
| Benzaldehyde | Secondary alcohol | -78 to 0 | 2-4 h | 70-85 |
| Acetone | Tertiary alcohol | -78 to -20 | 1-3 h | 65-80 |
| Iodine | Iodinated product | -78 to -40 | 1-2 h | 75-90 |
| Carbon dioxide | Carboxylic acid | -78 to 25 | 3-6 h | 60-75 |
| Dimethylformamide | Aldehyde | -78 to 0 | 2-4 h | 55-70 |
Silicon electrophiles, such as trimethylsilyl chloride or triisopropylsilyl chloride, can be employed to introduce silyl groups that serve as protected alcohol equivalents or as handles for further cross-coupling reactions [15] [20]. The resulting silylated pyrazoles can undergo protodesilylation under acidic conditions or participate in cross-coupling reactions through silicon-carbon bond activation [13].
The compatibility of directed metalation with the 5-bromo substituent requires careful consideration of reaction conditions [4] [15]. Under standard metalation conditions, the carbon-bromine bond generally remains intact, allowing for sequential functionalization strategies [20]. However, under more forcing conditions or with excess base, halogen-metal exchange can occur, leading to the formation of different organometallic intermediates [13].
Ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate represents a highly functionalized pyrazole derivative that embodies multiple pharmacologically significant structural features within a single molecular framework [1]. This compound serves as a versatile scaffold in medicinal chemistry applications, particularly in the development of targeted therapeutic agents for oncological applications. The strategic placement of functional groups including the amino substituent at position 3, bromine at position 5, methyl group at position 1, and carboxylate ester functionality at position 4 creates a molecular architecture ideally suited for structure-activity relationship optimization and pharmacophore development [2] [3].
The significance of this compound in drug discovery stems from its ability to simultaneously address multiple pharmacological requirements through its diverse functional group array. The 3-amino functionality provides essential hydrogen bonding capabilities critical for enzyme-receptor interactions, while the 5-bromo substituent enhances lipophilicity and membrane permeability characteristics. The 1-methyl group contributes to metabolic stability through protection against enzymatic degradation, and the 4-carboxylate ester facilitates bioavailability optimization and provides synthetic versatility for further derivatization [5].
The structure-activity relationship investigations of ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate reveal critical insights into the pharmacophore requirements for biological activity. The 3-amino group functions as a pivotal structural element, serving as both a hydrogen bond donor and acceptor in protein-ligand interactions. Research demonstrates that aminopyrazoles exhibit superior binding affinity to kinase active sites compared to their non-amino counterparts, with the amino group forming essential interactions with the adenosine triphosphate binding pocket [3] [6].
The 5-bromo substitution pattern significantly influences the compound's pharmacological profile through multiple mechanisms. The bromine atom provides increased lipophilicity while maintaining optimal molecular size for target selectivity. Studies indicate that 5-halogenated pyrazoles demonstrate enhanced cellular uptake and improved tissue distribution compared to unsubstituted analogues [2] [7]. The electron-withdrawing nature of bromine also modulates the electronic properties of the pyrazole ring, affecting both binding affinity and selectivity profiles.
The 1-methyl substitution serves multiple functional roles in the pharmacophore. This alkyl group prevents tautomeric interconversion of the pyrazole ring system, ensuring conformational stability and consistent binding modes. Additionally, the methyl group provides protection against metabolic degradation by blocking potential sites of enzymatic attack, thereby extending the compound's pharmacokinetic half-life [8] [3].
The 4-carboxylate ester functionality contributes to the compound's drug-like properties through multiple pathways. The ester group enhances oral bioavailability by improving solubility characteristics while maintaining appropriate lipophilicity for membrane permeation. Furthermore, the carboxylate moiety provides synthetic accessibility for the introduction of various substituents through standard organic transformations, enabling systematic structure-activity relationship exploration [9] [10].
Comprehensive structure-activity relationship analyses reveal that the combination of these four functional groups creates synergistic effects that exceed the sum of individual contributions. The 3-amino and 5-bromo combination generates particularly potent biological activity, with compounds bearing this substitution pattern demonstrating nanomolar to low micromolar inhibitory concentrations against various kinase targets [6] [11].
Ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate serves as an exceptional scaffold for the development of kinase inhibitors targeting multiple cancer-related pathways. The pyrazole ring system has emerged as a privileged structure in kinase inhibitor design, with numerous clinically approved anticancer agents incorporating this heterocyclic core [12] [13]. The specific substitution pattern present in this compound provides optimal positioning for interactions within the adenosine triphosphate binding sites of various protein kinases.
Cyclin-dependent kinase 2 represents a primary target for pyrazole-based inhibitors derived from this scaffold. The 3-aminopyrazole motif forms critical hydrogen bonds with the kinase hinge region, while the 5-bromo substituent occupies hydrophobic pockets within the active site. Compounds based on this structural framework demonstrate inhibitory concentrations ranging from 70 to 230 nanomolar against cyclin-dependent kinase 2, with selectivity profiles favoring cancer cells over normal tissues [6] [14].
Vascular endothelial growth factor receptor-2 inhibition represents another significant application of this scaffold in cancer therapy. The pyrazole core provides the essential adenine-mimetic binding mode, while the amino and bromo substituents contribute to selectivity and potency optimization. Derivatives of ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate have demonstrated inhibitory concentrations in the 220 to 450 nanomolar range against vascular endothelial growth factor receptor-2, effectively blocking angiogenesis pathways critical for tumor growth and metastasis [15] [16].
Epidermal growth factor receptor targeting through this scaffold has yielded compounds with exceptional potency and selectivity profiles. The 3-amino functionality forms essential interactions with the receptor's active site, while the carboxylate ester provides additional binding contacts. Studies report inhibitory concentrations as low as 60 nanomolar for optimized derivatives, with demonstrated efficacy against multiple solid tumor types [16] [13].
Aurora kinase inhibition represents an emerging application of this scaffold in hematological malignancies. The pyrazole framework provides the core pharmacophore, while the specific substitution pattern enables selective targeting of Aurora kinase isoforms. Compounds derived from this structure demonstrate inhibitory concentrations ranging from 160 to 500 nanomolar, with particular efficacy against acute leukemias and lymphomas [12] [17].
The c-Jun N-terminal kinase pathway presents additional opportunities for therapeutic intervention using this scaffold. The 3-amino group provides critical binding interactions, while the 5-bromo substituent enhances selectivity over related kinases. Derivatives demonstrate inhibitory concentrations in the 100 to 300 nanomolar range, with potential applications in inflammatory cancers and solid tumors characterized by aberrant stress response pathway activation [11] [18].
The molecular hybridization approach utilizing ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate as a core scaffold enables the development of dual-action therapeutic agents that simultaneously target multiple cancer-related pathways. This strategy addresses the fundamental challenge of drug resistance in cancer therapy by engaging multiple molecular targets within a single therapeutic agent [19] [20].
Pyrazole-benzimidazole hybrid compounds represent one of the most successful applications of this approach. These derivatives combine the kinase inhibitory properties of the pyrazole scaffold with the apoptosis-inducing capabilities of benzimidazole moieties. The resulting compounds demonstrate dual inhibition of cyclin-dependent kinase 2 and B-cell lymphoma-2 proteins, with inhibitory concentrations ranging from 0.09 to 8.65 micromolar. This dual mechanism provides enhanced therapeutic efficacy while reducing the likelihood of resistance development [21] [20].
Pyrazole-sulfonamide hybrids utilize the dual-tail strategy to create compounds targeting both carbonic anhydrase IX and vascular endothelial growth factor receptor-2 pathways. These agents demonstrate inhibitory concentrations ranging from 3.27 to 45.88 micromolar against various cancer cell lines, with the dual mechanism providing synergistic effects in angiogenesis inhibition and tumor pH regulation [22] [23].
Pyrazole-naphthalimide conjugates combine the kinase inhibitory properties of the pyrazole core with the deoxyribonucleic acid intercalating capabilities of naphthalimide moieties. These hybrid compounds demonstrate dual mechanisms involving both enzyme inhibition and direct deoxyribonucleic acid damage, resulting in enhanced cytotoxicity with inhibitory concentrations ranging from 62.23 to 89.5 micromolar [24] [25].
Pyrazole-indole hybrid systems target multiple kinase pathways simultaneously, with particular emphasis on cyclin-dependent kinase 2 and Aurora kinase inhibition. These compounds demonstrate exceptional potency with inhibitory concentrations as low as 0.074 micromolar, providing comprehensive cell cycle disruption through multiple pathway targeting. The dual mechanism approach reduces the likelihood of resistance development while enhancing therapeutic efficacy [26] [25].
Pyrazole-quinoline hybrids represent advanced dual-action agents targeting both tubulin polymerization and epidermal growth factor receptor pathways. These compounds demonstrate inhibitory concentrations ranging from 2.1 to 28.0 micromolar, with the dual mechanism providing comprehensive cancer cell targeting through both microtubule disruption and growth factor pathway inhibition [26] [27].
The hybridization strategy utilizing ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate as a foundational scaffold offers significant advantages over traditional single-target approaches. The dual-action mechanism reduces the probability of resistance development, enhances therapeutic efficacy through synergistic effects, and provides opportunities for dose reduction with maintained or improved clinical outcomes. Furthermore, the structural versatility of the pyrazole scaffold enables systematic optimization of both pharmacological targets simultaneously through rational drug design approaches [19] [28] [29].